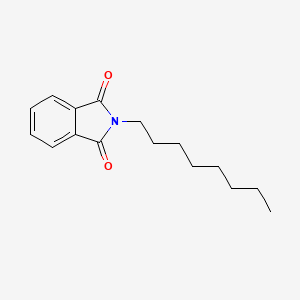

2-Octylisoindoline-1,3-dione

描述

属性

IUPAC Name |

2-octylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAXQEVNKBTMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324306 | |

| Record name | 2-Octyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59333-62-9 | |

| Record name | NSC406346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Octylisoindoline 1,3 Dione and Analogues

Modern Catalytic Approaches to 2-Octylisoindoline-1,3-dione Formation

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient catalytic methods for the formation of N-substituted phthalimides. These modern techniques often provide advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. rsc.orgresearchgate.net

Transition metal catalysis, particularly with palladium, has become a powerful tool for constructing phthalimide (B116566) structures. nih.govresearchgate.net One notable strategy is the palladium-catalyzed double carbonylation of o-dihaloarenes (like o-diiodobenzene) with primary amines and carbon monoxide. researchgate.netacs.org In this process, two carbonyl groups are introduced, and the amine is incorporated in a single cascade reaction to form the phthalimide ring. researchgate.net This method is tolerant of a variety of functional groups and generally produces good yields. researchgate.net

Other palladium-catalyzed routes include:

Carbonylative cyclization of o-halobenzoic acids: A polymer-supported palladium-N-heterocyclic carbene complex has been used to catalyze the reaction of o-halobenzoic acids with amines and carbon monoxide, offering the advantage of a reusable heterogeneous catalyst. rsc.orgnih.gov

CO-free carbonylative cyclization: Methods have been developed that avoid the use of gaseous carbon monoxide. For example, palladium-catalyzed reactions using phenyl formate (B1220265) as a CO source have been used to convert N-substituted 2-iodobenzamides into phthalimides under solvent-free conditions. nih.gov Another approach uses difluorocarbene as a carbonyl source in a palladium-catalyzed [4+1] cycloaddition. rsc.org

While these methods are often demonstrated with aryl or other alkyl amines, the principles are broadly applicable to the synthesis of this compound from appropriate starting materials. researchgate.netnih.gov

Table 2: Examples of Palladium-Catalyzed Synthesis of N-Substituted Phthalimides

| Starting Materials | Catalyst/Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| o-dihaloarene, Amine, CO | Palladium complex | Ionic liquid, 1 atm CO | Three-component reaction | nih.gov |

| o-diiodobenzene, Aniline, CO | 3% PdCl2L2, DBU | DMAc, 115 °C, 90 psi CO | Tolerates wide functional groups | researchgate.net |

| o-halobenzoic acid, Amine, CO | Polymer-supported Pd-NHC | 14.5 psi CO | Heterogeneous, reusable catalyst | rsc.orgnih.gov |

| N-substituted 2-iodobenzamides | Palladium catalyst, Phenyl formate | Solvent-free | CO-free synthesis | nih.gov |

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing phthalimides under mild conditions. chemrxiv.org These methods avoid the cost and potential toxicity associated with transition metal catalysts.

One prominent example is the L-proline-catalyzed reaction between α,β-unsaturated aldehydes and N-substituted maleimides. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a formal [4+2] cycloaddition (Diels-Alder type reaction) of an azadiene intermediate that is generated in situ. organic-chemistry.orgnih.gov This approach allows for the construction of highly functionalized phthalimide derivatives. organic-chemistry.orgacs.org

Another significant development is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.govchemrxiv.org NHCs can catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. chemrxiv.org This method involves the in-situ activation of the phthalamic acid, followed by an NHC-catalyzed amidation reaction. chemrxiv.org While focused on N-aryl derivatives, these organocatalytic strategies represent a growing field with potential for adaptation to N-alkyl phthalimides like this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to phthalimide synthesis. mdpi.com These approaches focus on using environmentally benign solvents, reducing energy consumption, and improving atom economy.

Key green strategies applicable to the synthesis of this compound include:

Solvent-Free Reactions: One of the simplest green methods is to conduct the condensation of phthalic anhydride (B1165640) and octylamine (B49996) without any solvent, simply by heating and melting the reactants together. pierpalab.com This eliminates solvent waste and simplifies product work-up.

Use of Greener Solvents: When a solvent is necessary, water is an ideal green choice. rsc.org Reactions for synthesizing N-substituted phthalimides have been successfully carried out in water. rsc.orgsphinxsai.com Ionic liquids have also been explored as reusable, non-volatile solvent alternatives to traditional organic solvents like acetic acid or toluene. sphinxsai.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation is an energy-efficient heating method that can dramatically reduce reaction times from hours to minutes and often improve product yields. pharmainfo.inijcce.ac.irbas.bg This technique has been successfully applied to the synthesis of various N-substituted phthalimides and other heterocyclic compounds. pharmainfo.insphinxsai.commdpi.comnih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly. rsc.orgmdpi.com

Solvent-Free Reaction Conditions

Solvent-free synthesis has emerged as a green chemistry alternative that minimizes the use of hazardous organic solvents, thereby reducing environmental impact and simplifying product work-up. ijrpr.com These reactions can be performed by heating neat reactants together, sometimes in the presence of a catalyst.

One approach involves the thermal reaction between phthalic acid and N,N'-disubstituted ureas, catalyzed by imidazole, under solventless conditions to produce N-substituted phthalimides in moderate to good yields (53–92%). researchgate.nettandfonline.com Another method is the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone to create an N-arylphthalimide intermediate, which can then be reacted with aldehydes by grinding in the presence of sodium hydroxide (B78521) to yield chalcone (B49325) derivatives. ekb.eg This demonstrates the utility of solvent-free grinding for forming the phthalimide core. ekb.eg The direct interaction between reactants in the absence of a solvent can lead to higher reaction rates and improved yields. ijrpr.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Yield (%) | Ref |

| Phthalic Acid | N,N'-Disubstituted Ureas | Imidazole, Thermal | N-Substituted Phthalimides | 53-92 | researchgate.nettandfonline.com |

| 3-Nitro Phthalic Anhydride | p-Aminoacetophenone | Fusion | 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione | N/A | ekb.eg |

This table summarizes solvent-free methods for synthesizing N-substituted phthalimide analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern chemistry, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. ajchem-a.comresearchgate.net This technique is particularly effective for the synthesis of N-alkylphthalimides like this compound.

A common method involves the N-alkylation of phthalimide or its potassium salt with an appropriate alkyl halide. ajchem-a.comtandfonline.com Reactions can be conducted in "dry media" by adsorbing the reactants onto a solid support like silica (B1680970) gel or potassium carbonate. tandfonline.comthieme-connect.com For instance, phthalimide and an alkyl halide can be mixed with potassium carbonate and irradiated in a domestic microwave oven, leading to the desired N-alkylphthalimides in high yields (49-95%) within 4-10 minutes. thieme-connect.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can further facilitate the reaction between potassium phthalimide and an alkyl halide on a silica gel support, also under microwave irradiation. ajchem-a.comtandfonline.com These solvent-free or minimal-solvent microwave conditions represent a significant improvement in efficiency and environmental friendliness. researchgate.netderpharmachemica.com

| Reactants | Support/Catalyst | Power/Time | Product Class | Yield (%) | Ref |

| Phthalimide, Alkyl Halide | K₂CO₃ | N/A / 4-10 min | N-Alkylphthalimides | 49-95 | thieme-connect.com |

| Potassium Phthalimide, Alkyl Halide | Silica Gel, TBAB | N/A / Varies | N-Alkylphthalimides | High | tandfonline.com |

| Phthalimide, Alkyl Halide, K₂CO₃ | TBAB | N/A / Varies | N-Alkylphthalimides | 45-98 | ajchem-a.com |

| Furfural Hydrazone, N-octylmaleimide | [bmim][Cl] | 100 °C / 2 h | 4-((2,2-Dimethylhydrazino)methyl)-2-octylisoindoline-1,3-dione | 50 | nih.gov |

This table presents various microwave-assisted approaches for the synthesis of N-alkylphthalimides and related derivatives.

Mechanochemical Approaches

Mechanochemistry, which utilizes mechanical force from methods like ball milling to induce chemical reactions, is a powerful solvent-free technique. beilstein-journals.orgnih.gov It has been successfully applied to the N-alkylation of imides, providing a direct and efficient route to compounds like this compound. beilstein-journals.orgnih.govbeilstein-journals.org

In a typical mechanochemical procedure, an imide such as phthalimide is milled with a base, most commonly potassium carbonate (K₂CO₃), to form the corresponding potassium salt in situ. beilstein-journals.orgnih.gov This is followed by the addition of an alkyl halide (e.g., 1-bromooctane) and further milling to afford the N-alkylated product in high yields. beilstein-journals.orgnih.govbeilstein-journals.org The process can be enhanced by liquid-assisted grinding (LAG), where a minuscule amount of a high-boiling solvent like DMF is added to facilitate the reaction. beilstein-journals.orgbeilstein-journals.org This methodology is general and applicable to a wide range of imides and alkyl halides, often replacing the need for heating over several hours in bulk solvent. beilstein-journals.orgbeilstein-journals.org

| Imide | Alkylating Agent | Base | Conditions | Yield (%) | Ref |

| Phthalimide | Benzyl Bromide | K₂CO₃ | Ball Mill, LAG (DMF) | 90 | nih.gov |

| Phthalimide | Ethyl Bromoacetate | K₂CO₃ | Ball Mill, LAG (DMF) | 92 | nih.gov |

| Succinimide (B58015) | Benzyl Bromide | K₂CO₃ | Ball Mill, LAG (DMF) | 98 | nih.gov |

| Norbornene endo-succinimide | 1,3-Dibromopropane | K₂CO₃ | Ball Mill | 85 | beilstein-journals.org |

This table details the conditions and yields for the mechanochemical N-alkylation of various imides, a method applicable to the synthesis of this compound.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogues are critical steps to ensure the final product's purity. The chosen technique often depends on the scale of the reaction and the nature of any impurities.

Following synthesis, the crude product is typically first extracted from the reaction mixture. For instance, in microwave-assisted syntheses, the product can be extracted using a solvent like methylene (B1212753) chloride or ethyl acetate (B1210297). tandfonline.comnih.gov The organic extracts are then combined, washed with water and brine to remove inorganic salts and water-soluble impurities, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under vacuum. nih.gov

Recrystallization is the most common method for purifying solid N-substituted phthalimides. tandfonline.comnih.gov The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor. Common solvents for recrystallization include ethanol (B145695), or solvent mixtures like acetone (B3395972)/water. tandfonline.comnih.gov For example, after a microwave-assisted synthesis, the crude product can be recrystallized from ethanol to afford the pure N-alkyl phthalimide. tandfonline.com Similarly, an analogue, 4-((2,2-Dimethylhydrazino)methyl)-2-octylisoindoline-1,3-dione, was purified by recrystallization from acetone and cold water. nih.gov

Column chromatography is employed when simple recrystallization is insufficient, particularly for removing byproducts with similar solubility. rsc.org The crude material is dissolved and loaded onto a silica gel column. A solvent system of increasing polarity (a gradient) is then passed through the column to elute the components separately. For a related phthalimide-thiophene derivative, a complex three-solvent gradient system (pentane to ethyl acetate, then ethyl acetate to chloroform) was used to isolate the final product. rsc.org

After purification, the identity and purity of the compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org The purity can also be checked by Thin-Layer Chromatography (TLC). derpharmachemica.com

Advanced Spectroscopic and Structural Elucidation of 2 Octylisoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the structural framework of 2-Octylisoindoline-1,3-dione by mapping the chemical environments of its constituent protons and carbons. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the molecule's connectivity can be achieved.

The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to the chemically non-equivalent protons in the molecule. The aromatic region is characterized by a complex multiplet system typical of a symmetrically substituted benzene (B151609) ring. The four aromatic protons appear as two distinct multiplets between approximately δ 7.81-7.84 ppm and δ 7.68-7.71 ppm. nih.gov This pattern arises from the coupling between adjacent protons on the phthalimide (B116566) core.

The aliphatic octyl chain gives rise to several signals. The methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂) are deshielded by the electronegative nitrogen and the adjacent carbonyl groups, resulting in a triplet at approximately δ 3.65 ppm. nih.gov The adjacent methylene group (CH₂) protons appear as a quintet around δ 1.60-1.65 ppm. The subsequent five methylene groups of the chain create a broad, overlapping multiplet in the δ 1.20-1.38 ppm region. nih.gov Finally, the terminal methyl (CH₃) protons appear as a triplet at the most upfield position, typically around δ 0.8-0.9 ppm, due to their shielded environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.81 - 7.84 | Multiplet | 2H | Aromatic CH |

| 7.68 - 7.71 | Multiplet | 2H | Aromatic CH |

| 3.65 | Triplet | 2H | N-CH₂ -(CH₂)₆CH₃ |

| 1.60 - 1.65 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₅CH₃ |

| 1.20 - 1.38 | Multiplet | 10H | N-(CH₂)₂-(CH₂ )₅CH₃ |

Note: Data is based on typical values and data from closely related structures. nih.gov

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected: four for the phthalimide moiety and six for the octyl chain (some methylene carbons in the chain may overlap).

The most downfield signals are the carbonyl carbons (C=O) of the imide group, appearing around δ 168.2 ppm. nih.gov The aromatic carbons are observed next, with the quaternary carbons to which the carbonyls are attached appearing around δ 132.1 ppm, and the protonated aromatic carbons showing signals at approximately δ 133.7 and δ 123.0 ppm. nih.gov

In the aliphatic region, the carbon of the N-CH₂ group is found at about δ 38.0 ppm. nih.gov The carbons of the rest of the octyl chain appear in the range of δ 26-32 ppm, with the terminal methyl carbon being the most shielded and appearing furthest upfield at approximately δ 14.0 ppm. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary and carbonyl carbons would be absent. uvic.ca This allows for the definitive assignment of the overlapping methylene signals in the alkyl chain and confirms the assignments of the aromatic CH carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type (from DEPT) | Assignment |

|---|---|---|

| 168.2 | C | C =O |

| 133.7 | CH | Aromatic C H |

| 132.1 | C | Aromatic C -C=O |

| 123.0 | CH | Aromatic C H |

| 38.0 | CH₂ | C H₂-N |

| 31.9 | CH₂ | Alkyl C H₂ |

| 28.9 | CH₂ | Alkyl C H₂ |

| 28.5 | CH₂ | Alkyl C H₂ |

| 26.7 | CH₂ | Alkyl C H₂ |

| 22.6 | CH₂ | Alkyl C H₂ |

Note: Data is based on typical values and data from closely related structures. nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu It would show a clear correlation trail along the octyl chain, connecting the N-CH₂ protons to their adjacent CH₂ protons, which in turn couple to the next CH₂ protons, and so on, down to the terminal methyl group. It also confirms the coupling between adjacent protons within the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu Each CH, CH₂, and CH₃ group produces a cross-peak, definitively linking the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. columbia.edu For instance, it would show a cross-peak connecting the proton signal at δ 3.65 ppm to the carbon signal at δ 38.0 ppm, confirming the N-CH₂ assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and, through fragmentation analysis, further structural information.

Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. The mass spectrum would show the molecular ion peak at a mass-to-charge ratio (m/z) of 259, corresponding to the molecular weight of C₁₆H₂₁NO₂. A characteristic fragmentation pattern for N-alkyl phthalimides involves cleavage of the alkyl chain. A prominent peak would likely be observed at m/z 160, corresponding to the N-vinylphthalimide fragment resulting from a McLafferty rearrangement. Another significant fragment would be the phthalimide radical cation at m/z 147 or related structures.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. rsc.org For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 260, or the sodium adduct, [M+Na]⁺, at m/z 282. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for the sodium adduct of C₁₆H₂₁NO₂ ([C₁₆H₂₁NNaO₂]⁺) is 282.1519. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive proof of the elemental composition of the molecule. nih.gov

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the IR spectrum is dominated by features arising from the phthalimide core and the appended octyl chain.

The most prominent feature in the IR spectrum of this compound is the absorption due to the carbonyl (C=O) groups of the cyclic imide. Cyclic imides are distinguished by two distinct C=O stretching bands, a phenomenon resulting from the mechanical coupling of the two carbonyl groups. spectroscopyonline.com These are typically observed as:

Asymmetric C=O Stretch: An intense band appearing at a higher frequency.

Symmetric C=O Stretch: A strong band appearing at a lower frequency.

For N-substituted phthalimides, these two absorptions are typically strong and found around 1777 cm⁻¹ (asymmetric) and 1711 cm⁻¹ (symmetric). researchgate.net In general, the range for cyclic imides is between 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹. spectroscopyonline.com The precise positions can be influenced by the substituent on the nitrogen atom, but the dual-band pattern is characteristic and confirms the presence of the imide ring. researchgate.netpg.edu.pl

The octyl group gives rise to characteristic C-H stretching and bending vibrations. These are typically found in the following regions:

C-H Stretching: Strong absorptions in the 3000–2840 cm⁻¹ region are indicative of the saturated aliphatic C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the octyl chain. spcmc.ac.inorgchemboulder.com Specifically, asymmetric and symmetric stretches for CH₂ and CH₃ groups fall within this range. uomustansiriyah.edu.iq

C-H Bending: The bending (scissoring) vibrations for CH₂ groups appear around 1470–1450 cm⁻¹, while the bending for CH₃ groups is observed near 1370-1350 cm⁻¹. orgchemboulder.com

The absence of an N-H stretching band (typically around 3200 cm⁻¹) confirms that the imide nitrogen is substituted, in this case, by the octyl group. spcmc.ac.inconnectjournals.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Imide Carbonyl | Asymmetric C=O Stretch | ~1770 | Strong |

| Imide Carbonyl | Symmetric C=O Stretch | ~1710 | Strong |

| Alkyl C-H | Stretching (CH₂, CH₃) | 2950 - 2850 | Medium to Strong |

| Alkyl C-H | Bending (CH₂) | 1470 - 1450 | Medium |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phthalimide derivatives are characterized by electronic transitions associated with the aromatic phthaloyl core. irb.hr The spectrum of this compound is expected to show absorptions originating from π→π* and n→π* transitions.

π→π Transitions:* These are typically high-energy transitions and appear as strong absorption bands. For N-substituted phthalimides, a high-energy band corresponding to a π→π* transition is observed in the 205–241 nm range. researchgate.net

n→π Transitions:* This transition involves the non-bonding electrons on the oxygen atoms of the carbonyl groups. It is a lower-energy transition and often appears as a shoulder on the more intense π→π* band. irb.hr A low-energy band, which can be attributed to the n→π* transition, is typically observed between 274 and 288 nm for N-substituted phthalimides. researchgate.net Phthalimides generally show an absorption band with a maximum around 290-300 nm. irb.hr

The octyl group is an electronically saturated substituent and does not participate in conjugation with the phthalimide chromophore. Therefore, it has a minimal effect on the position of the absorption maxima compared to the parent phthalimide, acting primarily to ensure solubility in various organic solvents. The UV-Vis spectrum is thus characteristic of the N-alkylated phthalimide system.

Table 2: Electronic Transitions in N-Substituted Phthalimide Derivatives

| Derivative Type | Transition | Wavelength Range (nm) | Reference |

|---|---|---|---|

| N-Alkylphthalimides | π→π* | 205 - 241 | researchgate.net |

| N-Alkylphthalimides | n→π* | 274 - 288 | researchgate.net |

| General Phthalimides | π→π* | ~290 - 300 | irb.hr |

Note: The absorption maxima are solvent-dependent.

X-ray Crystallography for Solid-State Structure Determination of this compound and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not prominently available, extensive studies on closely related N-substituted phthalimide derivatives reveal key structural features and packing motifs that would be expected in its crystal lattice. ingentaconnect.comresearchgate.netrsc.org

Studies on N-alkylphthalimides with varying chain lengths, including octyl, show that the alkyl chain significantly influences the crystal packing. rsc.org The solid-state structure of phthalimide derivatives is often governed by weak intermolecular interactions, such as C−H···O hydrogen bonds and aromatic π-π stacking interactions. ingentaconnect.com For example, the crystal structure of N-phenyl-4-nitrophthalimide shows that molecules are held together by C−H···O hydrogen bonds and π-stacking between the phthalimide rings. ingentaconnect.com In a series of thiophene-phthalimide molecules, the length of the N-alkyl chain (from ethylpropyl to octyl) was found to cause large changes in the solid-state packing motifs. rsc.org The octyl-substituted derivative, in particular, adopted a packing structure with significant overlap between adjacent molecules. rsc.org These non-covalent interactions are crucial in directing the self-assembly of the molecules into a stable crystal lattice.

Table 3: Crystallographic Data for Representative N-Substituted Phthalimide Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| Chiral Phthalimide 1 | Triclinic | P-1 | C-H···O hydrogen bonds | researchgate.net |

| Chiral Phthalimide 3 | Orthorhombic | P2₁2₁2₁ | C-H···O hydrogen bonds, Helical motifs | researchgate.net |

| 4-Carboxylic-N-phthaloyl-2,6-dimethylaniline | Monoclinic | P2₁/c | - | rsc.org |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized light in the infrared region, while ECD does so in the UV-Vis region. researchgate.netmdpi.com These methods are exceptionally sensitive to the molecule's three-dimensional stereochemistry and are powerful tools for determining the absolute configuration of chiral compounds. mdpi.comnih.gov

This compound itself is achiral. However, if a chiral moiety were introduced, for example, by replacing the n-octyl group with a chiral alkyl chain (e.g., (R)- or (S)-2-octanol to form 2-((R)-octan-2-yl)isoindoline-1,3-dione), the resulting molecule would be chiral and thus VCD and ECD active.

VCD Spectroscopy: The VCD spectrum would show signals corresponding to the vibrational modes of the molecule. The signs (positive or negative) of the VCD bands, particularly the strong carbonyl stretches of the phthalimide ring, would be directly related to the absolute configuration of the chiral center in the alkyl chain. researchgate.net Computational modeling is often used alongside experimental VCD to assign the absolute configuration unambiguously. dtu.dk

ECD Spectroscopy: The phthalimide group acts as a chromophore. Attaching a chiral auxiliary to it induces chirality in its electronic transitions, making them detectable by ECD. dntb.gov.ua The resulting ECD spectrum, known as a Cotton effect, would show positive or negative bands corresponding to the electronic transitions discussed in section 3.4. The sign of these Cotton effects is highly dependent on the spatial arrangement of the chromophore relative to the chiral center and can be used to assign the absolute configuration. mdpi.com

These techniques provide detailed conformational information in solution, as the observed spectra are an average of all conformations present at equilibrium. mdpi.comwhiterose.ac.uk

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phthalimide |

| N-butylphthalimide |

| N-phenyl-4-nitrophthalimide |

| 4-carboxylic-N-phthaloyl-2,6-dimethylaniline |

| (R)-thalidomide |

| (S)-thalidomide |

| (R)-2-((R)-octan-2-yl)isoindoline-1,3-dione |

| (S)-2-((S)-octan-2-yl)isoindoline-1,3-dione |

| N-methylphthalimide |

| Anthranilic acid |

| Saccharin |

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Octylisoindoline 1,3 Dione

Hydrolysis and Ring-Opening Reactions of the Imide Moiety

The imide functionality in 2-octylisoindoline-1,3-dione is susceptible to hydrolysis, a reaction that leads to the cleavage of the cyclic structure. This process can be catalyzed by either acids or bases. Under these conditions, the five-membered imide ring opens, yielding phthalic acid and octylamine (B49996). This reaction is a fundamental transformation and is often a key step in the Gabriel synthesis of primary amines, where the phthalimide (B116566) group serves as a protecting group for the amine.

The general mechanism for the hydrolysis of N-substituted phthalimides involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons of the imide. This is followed by the formation of a tetrahedral intermediate, which then undergoes ring opening. Subsequent protonation or deprotonation steps lead to the final products. The ease of this reaction can be influenced by the reaction conditions, such as temperature and the concentration of the acid or base.

Studies on the ring-opening reactions of phthalimides have also explored the use of other nucleophiles. For instance, hydrazine is commonly used in the Ing-Manske procedure for the deprotection of the phthalimido group, which results in the formation of the corresponding primary amine and phthalhydrazide. researchgate.net

Reactions Involving the N-Octyl Substituent (e.g., functionalization, chain modifications)

While the phthalimide moiety is often the primary site of reactivity, the N-octyl substituent can also undergo chemical modifications. The saturated alkyl chain is generally less reactive than the imide or aromatic portions of the molecule. However, under specific conditions, functionalization of the octyl chain can be achieved.

For instance, radical reactions can be initiated at the alkyl chain. The use of N-hydroxyphthalimide (NHPI) as a catalyst in the nitration of alkanes and the alkyl side-chains of aromatic compounds with nitrogen dioxide and nitric acid has been reported. nih.govrsc.org This methodology allows for the selective introduction of a nitro group onto the alkyl chain. For example, the nitration of propane catalyzed by NHPI yields 2-nitropropane selectively. nih.gov While this example does not directly involve this compound, it demonstrates the potential for functionalizing the N-octyl chain through radical-mediated processes.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoindoline (B1297411) Ring

The aromatic ring of the isoindoline core can participate in both electrophilic and nucleophilic aromatic substitution reactions. The reactivity of the ring is significantly influenced by the two electron-withdrawing carbonyl groups of the imide moiety.

Electrophilic Aromatic Substitution: The carbonyl groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density. This makes electrophilic aromatic substitution reactions, such as nitration and halogenation, more challenging compared to benzene (B151609). However, under forcing conditions, these reactions can occur. A study on the nitration of N-alkylphthalimides demonstrated that substitution occurs on the aromatic ring. acs.orgacs.org

| Reaction | Reagents | Products | Reference |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted N-alkylphthalimides | acs.orgacs.org |

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the imide group activates the aromatic ring for nucleophilic aromatic substitution (SNA r). wikipedia.orgnih.govchemistrysteps.comopenstax.orgyoutube.com This type of reaction is particularly favored if a good leaving group, such as a halogen, is present on the aromatic ring. The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups ortho or para to the leaving group further enhances the reaction rate. openstax.org

Photochemical Transformations of this compound

N-alkylphthalimides, including this compound, exhibit a rich and diverse range of photochemical transformations. irb.hrresearchgate.net These reactions are typically initiated by the absorption of UV light, which excites the phthalimide chromophore. The excited state can then undergo several reaction pathways, including hydrogen abstraction, cycloaddition, and single electron transfer. irb.hr

One common photochemical reaction is intramolecular hydrogen abstraction from the N-alkyl chain. For N-octylphthalimide, this would involve the abstraction of a hydrogen atom from the octyl chain by the excited carbonyl group, leading to the formation of a biradical intermediate. This intermediate can then undergo further reactions, such as cyclization to form new heterocyclic structures. irb.hr The selectivity of these processes can often be controlled by the choice of reaction conditions and the presence of other reactants. irb.hr

Synthesis of Novel Heterocyclic Derivatives Incorporating the this compound Core

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The inherent reactivity of the imide and aromatic moieties allows for its incorporation into a variety of molecular scaffolds.

Several synthetic methodologies have been developed for the preparation of N-alkylphthalimides, which can then be used as precursors for further transformations. organic-chemistry.orgacs.orgrsc.orgnih.gov For example, N-substituted phthalimides are key intermediates in the synthesis of various bioactive compounds and are used as chiral building blocks in organic synthesis. nih.govresearchgate.net

The synthesis of novel heterocyclic derivatives can be achieved through various strategies, including:

Ring-opening and subsequent cyclization: The hydrolysis or hydrazinolysis of the phthalimide ring can be followed by condensation reactions with other bifunctional molecules to form new heterocyclic rings.

Cycloaddition reactions: The phthalimide moiety can participate in cycloaddition reactions, leading to the formation of polycyclic structures. irb.hr

Modifications of the aromatic ring: Electrophilic or nucleophilic substitution on the aromatic ring can introduce new functional groups, which can then be used to build additional heterocyclic rings.

Computational Chemistry and Theoretical Investigations of 2 Octylisoindoline 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-Octylisoindoline-1,3-dione, these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective tool for analyzing molecular vibrations and chemical shifts within molecules. nih.gov DFT calculations, often performed at levels like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. mdpi.com

The isoindoline-1,3-dione core is largely planar. researchgate.netresearchgate.net The key conformational flexibility in this compound arises from the rotation around the single bonds of the octyl chain. DFT studies can determine the most stable conformers by calculating their relative energies. The octyl chain will likely adopt a staggered conformation to minimize steric hindrance. The planarity of the isoindoline (B1297411) ring system is a crucial feature, as it influences how the molecule can interact with biological targets. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This data is illustrative and would be derived from actual DFT calculations.

| Parameter | Predicted Value |

| C-N Bond Length (imide) | ~1.40 Å |

| C=O Bond Length | ~1.22 Å |

| N-C (octyl) Bond Length | ~1.47 Å |

| Dihedral Angle (Ph-N-C1-C2) | Variable (dependent on conformer) |

| Planarity of Isoindoline Ring | Near planar |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring of the isoindoline core, which is the most electron-rich part of the molecule. The LUMO, conversely, is likely to be distributed over the electron-deficient carbonyl groups of the imide ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound Note: This data is illustrative and would be derived from actual FMO calculations.

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 | Benzene Ring | Nucleophilic/Electron Donor |

| LUMO | -1.8 | Carbonyl Groups | Electrophilic/Electron Acceptor |

| HOMO-LUMO Gap | 4.7 | - | High Kinetic Stability |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

For this compound, the MEP map would show a high negative potential (red) around the carbonyl oxygen atoms, highlighting their role as hydrogen bond acceptors. The aromatic protons and the protons on the octyl chain would exhibit a positive potential (blue or green). The hydrophobic octyl chain would be characterized by a largely neutral (green) potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

An MD simulation of this compound in an aqueous environment would reveal the conformational landscape of the flexible octyl chain. It would also show how water molecules arrange themselves around the molecule, forming hydrogen bonds with the carbonyl groups and interacting with the hydrophobic regions. This information is vital for understanding the molecule's solubility and its approach to a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net

For a series of derivatives of 2-substituted isoindoline-1,3-diones, a QSAR study could be performed to understand how variations in the substituent (like the length or branching of the alkyl chain) affect a particular biological activity (e.g., enzyme inhibition). plos.orgnih.gov Descriptors used in such a model would include physicochemical properties like lipophilicity (LogP), molecular weight, and electronic parameters derived from quantum chemical calculations.

Table 3: Example of Descriptors for a QSAR Study of Isoindoline-1,3-dione Derivatives

| Derivative | LogP | Molecular Weight | Electronic Descriptor (e.g., LUMO energy) | Observed Activity (IC50, µM) |

| 2-Ethylisoindoline-1,3-dione | 1.5 | 175.18 | -1.7 | 15.2 |

| 2-Butylisoindoline-1,3-dione | 2.5 | 203.24 | -1.75 | 8.9 |

| This compound | 4.5 | 259.34 | -1.8 | 3.1 |

| 2-Dodecylisoindoline-1,3-dione | 6.5 | 315.45 | -1.82 | 5.5 |

Note: The activity data is hypothetical and for illustrative purposes only.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov

In a typical docking study, the isoindoline-1,3-dione moiety could form key interactions within a protein's binding pocket. The carbonyl oxygens are likely to act as hydrogen bond acceptors with amino acid residues like tyrosine or serine. researchgate.net The planar aromatic ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine or tryptophan. The long, hydrophobic octyl chain would likely occupy a hydrophobic pocket, contributing significantly to the binding affinity through van der Waals interactions. nih.govbiorxiv.org

Table 4: Potential Interactions of this compound in a Hypothetical Protein Active Site

| Moiety of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Carbonyl Oxygens | Serine, Tyrosine, Asparagine | Hydrogen Bonding |

| Benzene Ring | Phenylalanine, Tryptophan, Histidine | π-π Stacking |

| Octyl Chain | Leucine, Isoleucine, Valine, Alanine | Hydrophobic/Van der Waals |

These computational approaches, from quantum mechanics to molecular simulations, provide a detailed, multi-faceted understanding of this compound's chemical nature and its potential as a biologically active molecule.

Biological Activities and Mechanistic Studies of 2 Octylisoindoline 1,3 Dione and Its Analogues Excluding Human Clinical Data

In Vitro Antimicrobial Investigations

Derivatives of isoindoline-1,3-dione have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.com The lipophilic character of these compounds, often enhanced by N-alkylation, is thought to facilitate their passage across biological membranes, a crucial step in exerting their antimicrobial action. gsconlinepress.comresearchgate.net

N-substituted isoindoline-1,3-dione derivatives have been a subject of interest for their potential as antibacterial agents. Studies on various analogues have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives were evaluated against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with some compounds exhibiting significant zones of inhibition and low minimum inhibitory concentrations (MIC). rsc.org While specific data for the 2-octyl derivative is not always available, the general structure-activity relationship (SAR) suggests that the lipophilicity conferred by the alkyl chain can be a determinant of antibacterial efficacy. Some isoindole-1,3(2H)-dione derivatives have shown better inhibition zones against E. coli than gentamicin (B1671437) sulfate (B86663). researchgate.net In another study, thieno[2,3-d]pyrimidinedione derivatives displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values ranging from 2–16 mg/L. nih.gov However, their activity against Gram-negative strains was generally weaker. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Isoindoline-1,3-dione Analogues

| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Reference |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative 19l | E. coli | MIC | - | rsc.org |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative 19p | S. aureus | MIC | - | rsc.org |

| Thieno[2,3-d]pyrimidinedione derivative 1 | MRSA | MIC | 2–16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione derivative 2 | VRE | MIC | 2–16 mg/L | nih.gov |

| Isoindole-1,3(2H) dione (B5365651) derivative 1 | E. coli | Zone of Inhibition | More effective than Gentamicin Sulfate | researchgate.net |

| Isoindole-1,3(2H) dione derivative 2 | E. coli | Zone of Inhibition | More effective than Gentamicin Sulfate | researchgate.net |

The antifungal potential of isoindoline-1,3-dione derivatives has been investigated against various pathogenic fungi. mdpi.com For example, certain novel isoindoline-1,3-dione derivatives have been tested against a variety of fungal isolates, with some showing promising antifungal activity when compared to standard drugs like Ketoconazole. derpharmachemica.com Similarly, a series of spiro[oxindole-2,3′-pyrrolidines] tethered with a succinimide (B58015) scaffold, which can be considered related structures, exhibited moderate to good antifungal activities, in some cases comparable to Amphotericin B. mdpi.com The antifungal activity of 3-indolyl-3-hydroxy oxindole (B195798) derivatives against several plant pathogenic fungi, such as Rhizoctonia solani, has also been reported, with some analogues showing superior efficacy to commercial fungicides. nih.govmdpi.com

Table 2: In Vitro Antifungal Activity of Selected Isoindoline-1,3-dione Analogues and Related Compounds

| Compound/Analogue | Fungal Strain | Activity Measurement | Result | Reference |

| Indole-triazole conjugate 6f | Candida albicans | MIC | 2 µg/mL | mdpi.com |

| Indole-triazole conjugates | Candida tropicalis | MIC | 2 µg/mL | mdpi.com |

| 3-indolyl-3-hydroxy oxindole derivative 3u | Rhizoctonia solani | EC50 | 3.44 mg/L | nih.govmdpi.com |

| Spiro[oxindole-2,3′-pyrrolidine] derivative 5a | Staphylococcus aureus ATCC 25923 | MIC | 3.9 µg/mL | mdpi.com |

| Camsinsaponin A | Candida albicans | MIC | 7.81 μM | mdpi.com |

| Camsinsaponin B | Candida albicans | MIC | 5.06 μM | mdpi.com |

The precise mechanisms of antimicrobial action for 2-octylisoindoline-1,3-dione are not extensively detailed in the available literature. However, based on studies of related compounds, several mechanisms can be proposed. The lipophilic nature of N-alkylated isoindoline-1,3-diones suggests that they may disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. gsconlinepress.com This is a common mechanism for lipophilic antimicrobial agents. Another potential mechanism is the inhibition of essential microbial enzymes. For instance, some heterocyclic compounds are known to act as inhibitors of bacterial topoisomerases like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. nih.gov The isoindoline-1,3-dione scaffold could potentially interact with the active sites of such enzymes, leading to the inhibition of microbial growth.

In Vitro Antineoplastic and Cytotoxic Evaluations in Cell Lines

Isoindoline-1,3-dione derivatives have been extensively studied for their anticancer properties. The core structure is a key feature of the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, highlighting the therapeutic potential of this chemical class. gsconlinepress.com

A number of isoindoline-1,3-dione analogues have demonstrated significant antiproliferative effects against a variety of cancer cell lines. These effects are often mediated through the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle. For example, certain isoindole-1,3(2H)-dione derivatives have been shown to suppress proliferation, arrest cell cycle progression, and induce apoptosis in Caco-2 and HCT-116 human cancer cell lines. researchgate.net In some cases, the cytotoxic activity of these derivatives was found to be more potent than that of thalidomide. researchgate.net Studies on 3-methyleneisoindolinones, which are structurally related to isoindoline-1,3-diones, revealed that these compounds can induce apoptosis and cause cell cycle arrest in the S and sub-G1 phases in head and neck squamous cell carcinoma cells. acs.org Furthermore, some hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have been shown to induce apoptosis in the HL-60 cell line. nih.gov

Table 3: Antiproliferative Effects of Isoindoline-1,3-dione Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Effect | Mechanism | Reference |

| Isoindole-1,3(2H) dione derivative 2 | Caco-2 | Antiproliferative | Apoptosis induction, Cell cycle arrest | researchgate.net |

| 3-methyleneisoindolinone 3n | Head and Neck Squamous Cell Carcinoma | Cytotoxic | Apoptosis induction, Cell cycle arrest (S and Sub-G1 phase) | acs.org |

| 3-methyleneisoindolinone 3f | Head and Neck Squamous Cell Carcinoma | Cytotoxic | Cell cycle arrest (S phase) | acs.org |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) | MOLT-4 | Cytotoxic | Apoptosis induction, Cell cycle arrest (S and G2/M phases) | nih.gov |

| Indole-aryl amide derivative 5 | HT29 (colon cancer) | Cytotoxic | Apoptosis induction, Cell cycle arrest (G1 phase) | nih.gov |

| 1,2,3-Triazole–containing dehydroepiandrosterone (B1670201) derivatives | A549 (lung cancer) | Antiproliferative | Apoptosis induction, Cell cycle arrest (G2 phase) | nih.gov |

An important aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. Several studies on isoindoline-1,3-dione analogues have reported such selectivity. For instance, certain lantadene (B1181434) analogues were found to be more active than the standard drug cisplatin (B142131) against four human cancer cell lines (HL-60, MCF-7, A549, and HCT-116) while being inactive against normal VERO cells. nih.gov Similarly, diselenide-containing paclitaxel (B517696) nanoparticles have demonstrated strong cytotoxicity to cancer cells like HeLa and MCF7, but significantly weaker toxicity to normal L929 and BEAS-2B cells. nih.gov While not directly about this compound, these findings with analogous structures suggest that derivatives of this class have the potential for selective anticancer activity. This selectivity is crucial for minimizing the side effects of chemotherapy. brieflands.com

Table 4: Selective Cytotoxicity of Isoindoline-1,3-dione Analogues and Related Compounds

| Compound/Analogue | Cancer Cell Line(s) | Normal Cell Line(s) | Selectivity | Reference |

| Lantadene analogues 3, 4, 7, 8 | HL-60, MCF-7, A549, HCT-116 | VERO | More active against cancer cells, inactive against normal cells | nih.gov |

| Diselenide-containing paclitaxel nanoparticles (SePTX NPs) | HeLa, MCF7 | L929, BEAS-2B | More toxic to cancer cells than normal cells | nih.gov |

| Indole-aryl amide derivative 5 | HT29 (colon cancer) | Healthy human intestinal cells | Selective towards HT29 cells | nih.gov |

| Mixed-ligand cobalt(III) complex 6 | Various cancer cell lines | HEK-293 (kidney cells) | Significantly toxic to cancer cells, negligible toxicity to normal cells | rsc.org |

| 1,2,3-Triazole–containing coumarin (B35378) derivative 4a | A549 (lung cancer) | NIH/3T3 (mouse embryonic fibroblast) | Selective Index (SI) = 16.5 | nih.gov |

| Organotin(IV) carboxylates | PC-3, HT-29, MCF-7, HepG2 | NIH3T3 | 3 to 12 times higher selectivity towards tumor cells | mdpi.com |

Molecular Targets and Signaling Pathway Modulation in Cellular Models

Research into the molecular mechanisms of this compound and its analogues has identified several key cellular targets and signaling pathways. In the context of Alzheimer's disease, a primary focus has been on the inhibition of enzymes that contribute to the disease's pathology. For instance, certain isoindoline-1,3-dione derivatives have been shown to interact with the catalytic and peripheral anionic sites of acetylcholinesterase (AChE). mdpi.com Molecular docking studies have revealed that these compounds can form hydrogen bonds and hydrophobic interactions within the active site of AChE, effectively blocking its activity. mdpi.comnih.gov

Specifically, the phthalimide (B116566) moiety of these analogues is thought to orient towards the flap pocket of the enzyme, interacting with key amino acid residues. nih.gov In the case of BACE1, another crucial enzyme in Alzheimer's pathology, molecular docking has shown that the nitrogen atom of the imidazopyridine core and the oxygen atom of a phenoxypropyl linker in some analogues are involved in hydrogen bond interactions with the active site residues Asp228 and Asp32. nih.gov

Furthermore, some isoindoline-1,3-dione derivatives have been found to modulate signaling pathways related to neuroprotection and inflammation. For example, studies on berberine, which has a different core structure but shares some functional similarities in its therapeutic applications, have shown it can suppress the NF-κB signaling pathway, a key regulator of inflammation. d-nb.info This suggests that isoindoline-1,3-dione analogues with anti-inflammatory properties might also exert their effects through similar pathways.

Anti-inflammatory Properties in In Vitro Assays and Animal Models

Derivatives of isoindoline-1,3-dione have demonstrated notable anti-inflammatory activities in various preclinical models. semanticscholar.orgjmchemsci.com These properties are attributed to their ability to modulate inflammatory mediators and inhibit pro-inflammatory enzymes.

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

In animal models of inflammation, such as carrageenan-induced paw edema, isoindoline-1,3-dione derivatives have been shown to reduce the inflammatory response. nih.govnih.gov This is often associated with a decrease in the levels of pro-inflammatory cytokines like TNF-α and IL-1β. d-nb.info For example, studies on related compounds have demonstrated a reduction in these cytokines in inflammatory models. d-nb.infojmbfs.org The mechanism is believed to involve the inhibition of signaling pathways that lead to the production of these inflammatory mediators. d-nb.info In zymosan-induced air pouch models, these compounds have also been shown to reduce leukocyte migration and the concentration of total proteins, further indicating their ability to control the inflammatory cascade. nih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX)

A key aspect of the anti-inflammatory action of isoindoline-1,3-dione analogues is their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. phytojournal.com Some isoindoline-1,3-dione derivatives have been investigated as dual inhibitors of COX and 5-LOX, which is considered a promising strategy for developing anti-inflammatory agents with a better safety profile compared to selective COX-2 inhibitors. nih.govnih.govd-nb.info In vitro enzyme assays have confirmed the inhibitory potential of these compounds against both COX-1/2 and 5-LOX. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of COX and LOX enzymes. nih.govnih.gov

Enzyme Inhibition Studies (e.g., cholinesterases, BACE1, tyrosine kinase)

The inhibitory activity of this compound and its analogues extends to a range of enzymes implicated in various diseases.

Cholinesterases: A significant body of research has focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by isoindoline-1,3-dione derivatives as a therapeutic strategy for Alzheimer's disease. mdpi.comnih.govnih.gov Numerous studies have reported the synthesis and evaluation of these compounds, with many exhibiting potent, dual-binding site inhibition of AChE. mdpi.comsemanticscholar.orgresearchgate.net For example, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant AChE inhibitory activity, with IC50 values in the micromolar range. researchgate.net Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids reported IC50 values ranging from 2.1 to 7.4 μM against AChE. nih.gov One particularly potent derivative, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, was found to be a strong inhibitor of BuChE with an IC50 of 0.72 μM. nih.gov

BACE1: The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is another key target in Alzheimer's disease research. e-century.usplos.org Isoindoline-1,3-dione derivatives have been designed and synthesized as BACE1 inhibitors. nih.gov One study reported a series of imidazopyridines-based compounds bearing a phthalimide moiety, with the most potent compound exhibiting an IC50 value of 2.84 μM against BACE1. nih.gov Molecular docking studies of these compounds revealed key interactions with the catalytic aspartate residues of the enzyme. nih.gov

Tyrosine Kinase: While direct studies on this compound and tyrosine kinase inhibition are limited in the provided results, the broader class of compounds that includes isoindoline-1,3-dione analogues has been investigated for activity against various kinases. The general principle of designing inhibitors that bind to the ATP-binding site of kinases is a well-established strategy in drug discovery.

Receptor Binding Affinity and Ligand-Protein Interaction Studies (e.g., in silico docking, in vitro binding assays)

The pharmacological effects of this compound and its analogues are underpinned by their binding affinity to specific receptors and their interactions with target proteins. In silico molecular docking has been a crucial tool in understanding these interactions.

For cholinesterase inhibitors, docking studies have shown that the isoindoline-1,3-dione moiety can interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule bind to the catalytic active site (CAS). mdpi.commdpi.com This dual binding is a key feature of many potent inhibitors. For example, in a series of 2-(aminoalkyl)isoindoline-1,3-dione derivatives, molecular modeling was used to design compounds intended as dual binding site cholinesterase inhibitors. researchgate.net

In the case of BACE1 inhibitors, docking studies have revealed that the phthalimide moiety of some analogues orients toward the flap pocket of the enzyme, engaging in van der Waals and hydrophobic interactions with key residues. nih.gov

Beyond enzyme inhibition, some analogues have been studied for their affinity to neurotransmitter receptors. For example, some compounds with antipsychotic-like activity have shown binding affinity for dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT1A) receptors. nih.gov These studies utilize radioligand binding assays to determine the Ki values, which represent the binding affinity of the compound for the receptor. nih.gov

Investigations into Other Pharmacological Activities in Pre-clinical Models (e.g., antioxidant, antiviral, insecticidal, anti-Alzheimer's in animal models)

The therapeutic potential of this compound and its analogues has been explored in a variety of other preclinical models.

Anti-Alzheimer's in animal models: Several studies have demonstrated the efficacy of isoindoline-1,3-dione derivatives in animal models of Alzheimer's disease. researchgate.net For instance, a promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, showed activity comparable to donepezil (B133215) in a scopolamine-induced memory impairment model. nih.gov In other studies, treatment with isoindoline-1,3-dione derivatives led to significant improvements in learning and memory in elevated plus maze and Morris water maze tests. researchgate.net These behavioral improvements were accompanied by beneficial biochemical changes in the brain, such as increased levels of the antioxidant enzyme catalase and the neurotransmitters serotonin and dopamine. researchgate.net

Antioxidant: The antioxidant properties of these compounds contribute to their neuroprotective effects. In animal models of Alzheimer's disease, treatment with isoindoline-1,3-dione derivatives has been shown to increase the levels of catalase, an important antioxidant enzyme, while decreasing levels of lipid peroxidation products. researchgate.net

Antiviral: The isoindoline (B1297411) scaffold has been identified as a promising framework for the development of antiviral agents. jmchemsci.com Derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their activity against various viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Some of these compounds have shown potent antiviral activity with low micromolar IC50 values. mdpi.com

Insecticidal: While specific studies on the insecticidal activity of this compound were not found, related chemical classes have been investigated. For example, extracts from plants containing various secondary metabolites, including some with structural similarities to components of isoindoline-1,3-dione derivatives, have shown insecticidal properties. nih.govms-editions.cl

Interactive Data Tables

Table 1: Enzyme Inhibition Data for Isoindoline-1,3-dione Analogues

| Compound/Analogue | Target Enzyme | IC50 Value | Reference |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | Butyrylcholinesterase (BuChE) | 0.72 µM | nih.gov |

| Imidazopyridine-phthalimide hybrid (compound 8e) | BACE1 | 2.84 µM | nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione series | Acetylcholinesterase (AChE) | 0.9 - 19.5 µM | researchgate.net |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 µM | nih.gov |

Table 2: Preclinical Anti-Alzheimer's Activity of Isoindoline-1,3-dione Analogues

| Compound/Analogue | Animal Model | Key Findings | Reference |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | Scopolamine-induced memory impairment in rodents | Activity comparable to donepezil | nih.gov |

| Isoindoline-1,3-dione derivatives (IDDs) | Elevated plus maze and Morris water maze in rats | Significant improvement in learning and memory | researchgate.net |

| Isoindoline-1,3-dione derivatives (IDDs) | Rat brain homogenate | Increased levels of catalase, serotonin, and dopamine | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Potency of this compound and its Analogues

The biological efficacy of compounds based on the isoindoline-1,3-dione scaffold is significantly influenced by their molecular structure. Structure-activity relationship (SAR) studies, which explore the connection between a compound's three-dimensional structure and its biological activity, have revealed that modifications to the N-alkyl chain and substitutions on the aromatic isoindoline ring system can dramatically alter the potency and selectivity of these molecules for various biological targets.

Influence of the Octyl Chain Length and Branching

The length and nature of the alkyl chain attached to the nitrogen atom of the isoindoline-1,3-dione core are critical determinants of biological activity. This is often attributed to the chain's role in influencing properties like lipophilicity, which affects cell membrane permeability and interaction with hydrophobic pockets in target proteins.

An octyl chain, as seen in this compound, is a recurring feature in potent biologically active molecules. For instance, the compound 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione was identified as a potent inhibitor of butyrylcholinesterase (IC₅₀ = 0.72 μM) and also showed significant β-amyloid anti-aggregation activity (72.5% inhibition at 10 μM), making it a promising candidate for Alzheimer's disease research. rsc.orgnih.gov In a related series of compounds designed as antileishmanial agents, an increase in the linker length from two to eight carbons led to greater potency against intracellular Leishmania donovani. nih.gov The synthesis of the intermediate for this class of compounds, 2-(8-bromooctyl) isoindoline-1,3-dione, is a key step in creating these long-chain analogues. nih.gov

Studies on different series of isoindoline-1,3-dione derivatives have systematically investigated the effect of varying the alkyl chain length, yielding insights into optimal lengths for specific activities:

Anticholinesterase Activity: In one series of acetylcholinesterase inhibitors, the optimal activity was associated with a five-carbon chain separating the isoindoline-1,3-dione moiety from a benzylamino group. nih.gov Another study on heterodimeric ligands found that an isoindoline-1,3-dione derivative with an octyl linker (compound 13) displayed a balanced and potent inhibitory effect on both acetylcholinesterase (IC₅₀ = 0.76 μM) and butyrylcholinesterase (IC₅₀ = 0.618 μM). researchgate.netnih.gov

Antiplasmodial and Anti-mycobacterial Activities: In a series of isoindoline-1,3-dione-4-aminoquinolines, the antiplasmodial and anti-mycobacterial activities were dependent on the length of the alkyl chain spacer. nih.govrsc.org For derivatives with a piperidine (B6355638) ring at the C-4 position, increasing the chain length from n=4 (butyl) to n=6 (hexyl) resulted in improved antiplasmodial activity. nih.gov A similar trend was observed for anti-tuberculosis (anti-TB) activity, where butyl (n=4) and hexyl (n=6) chains conferred significant potency. rsc.org However, the introduction of a hydroxy-ethyl-piperazine group enhanced anti-mycobacterial activity even with shorter chains like propyl and butyl. rsc.org

The following table summarizes the influence of the alkyl chain length on the biological activity of selected isoindoline-1,3-dione analogues.

| Biological Activity | Compound Series | Optimal Alkyl Chain Length | Research Finding |

| Butyrylcholinesterase Inhibition | N-benzylpiperidine derivatives | 8 carbons (octyl) | The compound 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione is a potent inhibitor (IC₅₀ = 0.72 μM). nih.gov |

| Acetylcholinesterase Inhibition | N-alkyl-N-(phenylalkyl)aminoalkyl derivatives | 5 carbons (pentyl) | A five-carbon chain was found to be optimal for separating the phthalimide and benzylamino groups. nih.gov |

| Antileishmanial Activity | Arylimidamide-azole hybrids | 8 carbons (octyl) | Potency against intracellular L. donovani increased as the linker length was extended from two to eight carbons. nih.gov |

| Antiplasmodial Activity | Isoindoline-1,3-dione-4-aminoquinolines | 4-6 carbons (butyl/hexyl) | An increase in chain length from n=4 to n=6 improved activity for piperidyl-substituted compounds. nih.gov |

| Anti-mycobacterial Activity | Isoindoline-1,3-dione-4-aminoquinolines | 4-6 carbons (butyl/hexyl) | An increase in alkyl chain length generally led to an increase in anti-TB activity. rsc.org |

Impact of Substituents on the Isoindoline Ring

Modifying the isoindoline ring system itself, either through substitution on the benzene (B151609) ring or by altering the imide functional group, is another key strategy in SAR studies. These changes can affect the electronic properties of the molecule and its ability to form specific interactions with biological targets.

Research has shown that electron-withdrawing and hydrophilic groups on the phthalimide moiety can enhance acetylcholinesterase inhibitory activity. nih.gov This suggests that the electronic nature of the isoindoline core plays a direct role in its binding to the enzyme's active site.

Further studies have explored a range of substituents on the isoindoline ring for various therapeutic applications:

Anticancer Activity: The anticancer activity of isoindoline-1,3(2H)-dione derivatives against HeLa, C6, and A549 cancer cell lines was found to be dependent on the substituents. The presence of silyl (B83357) ether groups (-OTBDMS and -OTMS), hydroxyl (-OH), and bromine (-Br) on the isoindoline skeleton were identified as being beneficial for anticancer effects. nih.gov Notably, compounds containing both a silyl ether (-OTBDMS) and a bromine atom showed significant potential. nih.gov

Antiplasmodial and Anti-mycobacterial Activity: For isoindoline-1,3-dione-4-aminoquinolines, the nature of the substituent at the C4 and C5 positions of the isoindoline ring was crucial. nih.govrsc.org Replacing a fluoro-substituent with a secondary amine (like piperidine or morpholine) improved anti-TB activity and reduced cytotoxicity. rsc.org In antiplasmodial studies, moving a morpholine (B109124) ring from the C4 to the C5 position improved activity. The introduction of a hydroxyethyl-piperazine substituent at the C5 position, combined with a propyl chain, resulted in the most potent compound in the series (IC₅₀ = 0.006 μM). nih.gov

The table below details the impact of specific substituents on the biological potency of isoindoline-1,3-dione analogues.

| Biological Target | Substituent on Isoindoline Ring | Position | Effect on Activity |

| Acetylcholinesterase | Hydrophilic & Electron-withdrawing groups | Phthalimide moiety | Enhanced inhibitory activity. nih.gov |

| Cancer Cells (HeLa, C6, A549) | -OTBDMS, -OTMS, -OH, -Br | Isoindoline skeleton | Conferred or enhanced anticancer activity. nih.gov |

| Plasmodium falciparum | Morpholine | C5 | Shifting from C4 to C5 improved activity. nih.gov |

| Plasmodium falciparum | Hydroxyethyl-piperazine | C5 | Resulted in the most potent analogue (IC₅₀ = 0.006 μM) when combined with a propyl spacer. nih.gov |

| Mycobacterium tuberculosis | Piperidine / Morpholine | C4 / C5 | Increased anti-TB activity compared to a fluoro-substituent. rsc.org |

Advanced Research Applications and Potential Technological Implementations of 2 Octylisoindoline 1,3 Dione Excluding Clinical Human Use

Integration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electron-withdrawing nature of the isoindoline-1,3-dione moiety, combined with the solubility and processability conferred by the n-octyl group, makes this compound and its derivatives valuable in the fabrication of organic electronic devices such as OLEDs and OPVs. chemenu.comsigmaaldrich.cn These devices rely on carefully engineered layers of organic materials to control the injection, transport, and recombination of charge carriers (electrons and holes).

High-performance, electron-transporting (n-channel) organic materials are crucial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The phthalimide (B116566) unit is a key component in designing such materials. For instance, a molecule featuring a bithiophene core end-capped with n-octyl substituted phthalimide units has been shown to be an effective electron-transporting material. rsc.org While many electron transport layers (ETLs) are used to enhance the performance of organic solar cells, their application can complicate fabrication and affect device stability. nih.gov Therefore, designing organic semiconductors that inherently possess good electron transport properties is an active area of research. nih.gov Materials designed for ETLs in devices like blue phosphorescent OLEDs must have high triplet energy to prevent quenching of the dopant emission. scirp.org

Table 1: Properties of Selected Electron Transport Materials

| Material Name | Application | Key Feature |

|---|---|---|

| Dibenzo[b,d]thiophen-2-yltriphenylsilane (Sif87) | Blue OLED | Silane-based ETL with high triplet energy. scirp.org |

| Phenyl-C61-butyric acid methyl ester (PCBM) | Perovskite Solar Cells | Fullerene derivative often used as an ETL. nih.gov |

The 2-octylisoindoline-1,3-dione moiety has been successfully incorporated into larger molecular structures to create efficient hole-transporting materials (HTMs) for perovskite solar cells (PSCs). cdnsciencepub.com In one study, a complex molecule named HTM02, chemically known as 5,5′,5″-(5,5′,5″-(nitrilotris(benzene-4,1-diyl))tris(furan-5,2-diyl))tris(this compound), was synthesized. cdnsciencepub.comscholaris.ca In this propeller-shaped molecule, the terminal phthalimide groups function as electron-acceptor units, modifying the electronic properties of the material. cdnsciencepub.com Although devices using HTM02 did not outperform the standard spiro-OMeTAD control, its development demonstrates the utility of the octylisoindoline-dione unit in designing novel, modular HTMs. cdnsciencepub.com

In a different approach, 4,7-dibromo-2-octylisoindoline-1,3-dione was used as a precursor to synthesize an interfacial material, PhI-TPA. acs.org This material was applied at the interface between the perovskite and the hole-transport layer (spiro-OMeTAD). The PhI-TPA layer was found to have higher hole mobility and better-aligned energy levels, which suppresses charge recombination at the interface and enhances the open-circuit voltage and fill factor of the solar cell. acs.org

Table 2: Performance of Perovskite Solar Cells with Different Hole-Transporting Materials

| HTM Layer | Average Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| HTM02 | 8.8% (± 0.9%) | cdnsciencepub.com |

| spiro-OMeTAD (Control) | 16.0% (± 0.6%) | cdnsciencepub.com |

| BTZI-TPA (Interfacial Layer) | 24.06% | acs.org |

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions. bbau.ac.in The structure of this compound is well-suited for directed self-assembly through such interactions, enabling the formation of ordered structures from individual molecules.